An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques.
Introduction
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, with the molecular formula C₁₄H₁₂O, is a biphenyl derivative of significant interest in synthetic chemistry.[1][2] Its structural complexity, arising from the presence of two phenyl rings with a degree of rotational freedom and key functional groups, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this molecule. While experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on established principles and data from analogous structures, offering a robust framework for its characterization.
Molecular Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| IUPAC Name | 2-methyl-3-phenylbenzaldehyde | [1] |
| CAS Number | 89951-60-0 | [1] |
Molecular Structure and Key Features
The structure of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde presents several key features that are differentiable by spectroscopic methods. The aldehyde group, the methyl group, and the two aromatic rings each give rise to characteristic signals.
Caption: Molecular structure of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, electrospray ionization (ESI) is a suitable soft ionization technique that would primarily yield the protonated molecule.
Predicted Mass Spectrometry Data
| m/z (Da) | Ion Species | Predicted Relative Intensity |
| 197.0961 | [M+H]⁺ | High |
| 219.0780 | [M+Na]⁺ | Moderate |
| 196.0888 | [M]⁺• | Low to Moderate (in EI) |
| 195.0815 | [M-H]⁻ | High (in negative ion mode) |
Data predicted based on common adduct formation.[3]
An experimental LC-MS analysis has confirmed the presence of the protonated molecule at m/z = 197.2, which is consistent with the calculated value for [C₁₄H₁₃O]⁺.[2]
Experimental Protocol: LC-MS Analysis
A robust method for the analysis of this compound would involve Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure purity and confirm identity.
Caption: A typical workflow for LC-MS analysis.
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
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Chromatographic Separation:
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System: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 5% to 95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Scan Range: m/z 100-500.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.
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This self-validating system ensures that the compound's retention time and mass-to-charge ratio are reproducible.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is predicted to be dominated by the characteristic absorptions of the aldehyde and aromatic moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2925 | Medium | Methyl C-H stretch |
| ~2820, ~2720 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong, sharp | C=O stretch (conjugated aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
The presence of the strong carbonyl (C=O) absorption around 1705 cm⁻¹ is highly diagnostic for an aldehyde conjugated to an aromatic ring.[4] The two sharp peaks around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of the aldehyde group and are crucial for distinguishing it from a ketone.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~7.8-7.3 | m | 8H | Aromatic protons |
| ~2.5 | s | 3H | Methyl protons (-CH₃) |
The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.0 ppm.[5][6] The aromatic protons will appear as a complex multiplet in the region of 7.3-7.8 ppm. The methyl protons, being attached to an aromatic ring, will likely appear as a singlet around 2.5 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) |
| ~145-125 | Aromatic carbons |
| ~20 | Methyl carbon (-CH₃) |
The aldehyde carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically around 192 ppm.[6] The numerous aromatic carbons will give rise to a cluster of signals in the 125-145 ppm region. The methyl carbon will be the most upfield signal, expected around 20 ppm.[6]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
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-
¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
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-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
The structural elucidation of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is readily achievable through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While a complete set of experimental data is not currently available in the public domain, the predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, provides a reliable and comprehensive framework for the characterization of this molecule. The experimental protocols outlined herein represent standard, validated methods for acquiring high-quality spectroscopic data for this and similar compounds.
References
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
PubChemLite. (n.d.). 2-methyl-[1,1'-biphenyl]-3-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved January 23, 2026, from [Link]
Sources
- 1. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde | C14H12O | CID 22608003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde | 89951-60-0 [chemicalbook.com]
- 3. PubChemLite - 2-methyl-[1,1'-biphenyl]-3-carbaldehyde (C14H12O) [pubchemlite.lcsb.uni.lu]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
